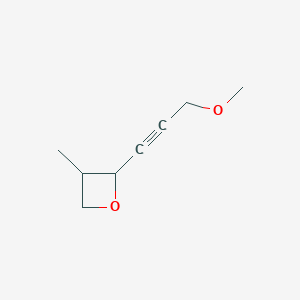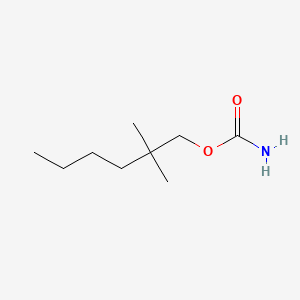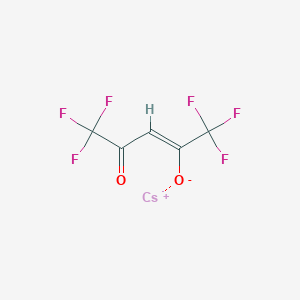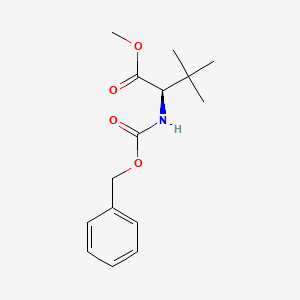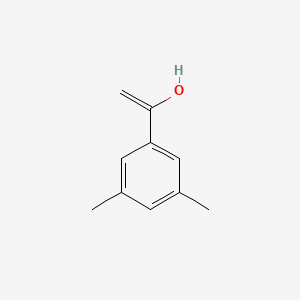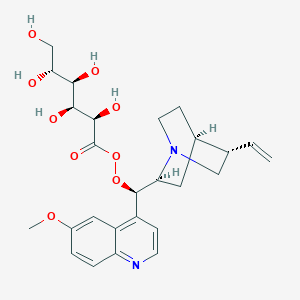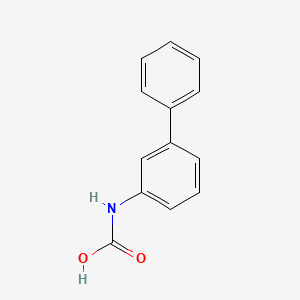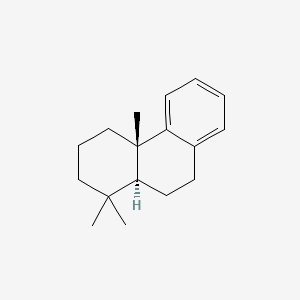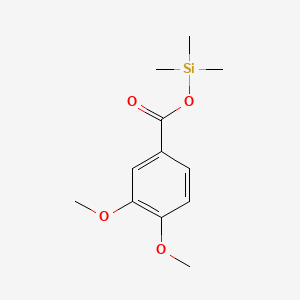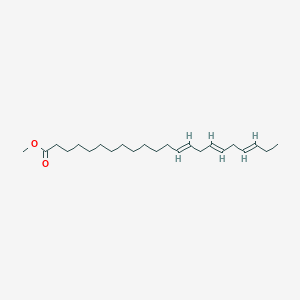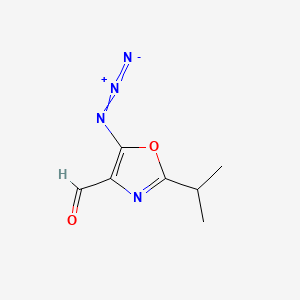
5-Azido-2-propan-2-yl-1,3-oxazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Azido-2-propan-2-yl-1,3-oxazole-4-carbaldehyde is a chemical compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of an azido group, an isopropyl group, and an aldehyde group attached to the oxazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azido-2-propan-2-yl-1,3-oxazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-propan-2-yl-1,3-oxazole-4-carbaldehyde with sodium azide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is typically carried out at room temperature or slightly elevated temperatures to facilitate the formation of the azido group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
5-Azido-2-propan-2-yl-1,3-oxazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The azido group can be reduced to an amine group.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the azido group under mild conditions.
Major Products Formed
Oxidation: Formation of 5-Azido-2-propan-2-yl-1,3-oxazole-4-carboxylic acid.
Reduction: Formation of 5-Amino-2-propan-2-yl-1,3-oxazole-4-carbaldehyde.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-Azido-2-propan-2-yl-1,3-oxazole-4-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Azido-2-propan-2-yl-1,3-oxazole-4-carbaldehyde involves its interaction with various molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it useful in bioconjugation and labeling studies. Additionally, the aldehyde group can form Schiff bases with amines, which can further react to form various derivatives with potential biological activities.
類似化合物との比較
Similar Compounds
- 5-Azido-2-methyl-1,3-oxazole-4-carbaldehyde
- 5-Azido-2-ethyl-1,3-oxazole-4-carbaldehyde
- 5-Azido-2-isopropyl-1,3-oxazole-4-carboxylic acid
Uniqueness
5-Azido-2-propan-2-yl-1,3-oxazole-4-carbaldehyde is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its azido group makes it particularly useful in click chemistry, while the aldehyde group provides versatility in forming various derivatives. This combination of properties makes it a valuable compound for research and industrial applications.
特性
分子式 |
C7H8N4O2 |
|---|---|
分子量 |
180.16 g/mol |
IUPAC名 |
5-azido-2-propan-2-yl-1,3-oxazole-4-carbaldehyde |
InChI |
InChI=1S/C7H8N4O2/c1-4(2)6-9-5(3-12)7(13-6)10-11-8/h3-4H,1-2H3 |
InChIキー |
GQEKBZJQSCIUIO-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NC(=C(O1)N=[N+]=[N-])C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


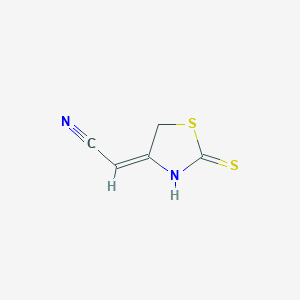
![3,3a-Dihydroimidazo[1,2-a]quinoxaline](/img/structure/B13816316.png)
![Cyclopropanecarbonitrile, 2-[p-(dimethylamino)phenyl]-1-(p-nitrophenyl)-](/img/structure/B13816324.png)
![3-[(2-Chloro-4-methylbenzoyl)carbamothioylamino]-2-methylbenzoic acid](/img/structure/B13816329.png)
